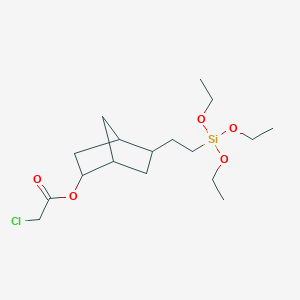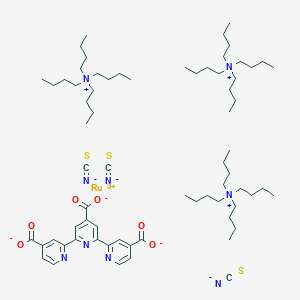
tert-Butyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate, also known as tert-Butyl 4-piperidinecarboxylate trifluoroacetate, is an organic compound commonly used as a reagent in organic synthesis. It is commonly used as a catalyst for various chemical reactions and as a reactant in the synthesis of various compounds, including polymersization and fluorination. This compound is highly soluble in many organic solvents, including acetonitrile, dimethylformamide, and dimethyl sulfoxide.
Applications De Recherche Scientifique
Tert-Butyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate is used in a variety of scientific research applications, including organic synthesis, polymerization, and fluorination. It is also used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is used as a catalyst for the synthesis of various compounds, including polymersization and fluorination.
Mécanisme D'action
Tert-Butyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate acts as a catalyst in organic synthesis and polymerization reactions. It is believed to act by forming a reactive intermediate, which then reacts with the reactant molecules to form the desired product.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating when used in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using tert-Butyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate in laboratory experiments are its high solubility in organic solvents, its low toxicity, and its ability to act as a catalyst in various chemical reactions. However, it is important to note that this compound can react with water, so it should be handled with caution.
Orientations Futures
Future research on tert-Butyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate could include exploring its potential applications in the synthesis of pharmaceuticals and agrochemicals, its use as a catalyst for various reactions, and its potential biochemical and physiological effects. Additionally, further research could be conducted to determine the optimal conditions for using this compound in laboratory experiments.
Méthodes De Synthèse
Tert-Butyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate is typically synthesized by reacting tert-butyl piperidine-4-carboxylate with trifluoroacetic anhydride in the presence of a base, such as pyridine. The reaction is conducted at room temperature in an inert atmosphere. The resulting product is a white solid that is soluble in many organic solvents.
Propriétés
IUPAC Name |
tert-butyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-9(17)8-4-6-16(7-5-8)10(18)12(13,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDASQFNIHXOLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)





